tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate
Description
Properties
Molecular Formula |
C16H22BrNO3 |
|---|---|
Molecular Weight |
356.25 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromo-3,4-dihydro-1H-isochromen-1-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18(4)10-14-12-6-5-7-13(17)11(12)8-9-20-14/h5-7,14H,8-10H2,1-4H3 |
InChI Key |
HYIJIJLCAWWEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1C2=C(CCO1)C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate typically involves the reaction of 5-bromoisochroman-1-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Key Structural Features and Reactivity
-
Carbamate group : The tert-butyl carbamate (Boc) moiety provides stability under acidic/basic conditions while enabling selective deprotection under thermal or reductive conditions .
-
Bromine substituent : The 5-bromo group on the isochroman ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .
-
Isochroman scaffold : The fused benzopyran structure influences steric and electronic properties, directing regioselectivity in alkylation and cyclization reactions .
Phase-Transfer-Catalyzed Alkylation
The target compound undergoes alkylation at the carbamate nitrogen under phase-transfer conditions. For example:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylation | Methyl sulfate, KOH, TBAB (Tetrabutylammonium bromide), ethyl acetate (5–10°C) | (R)-2-(Amino-Boc)-N-benzyl-3-methoxypropionamide | 95–97% |
Mechanistic Insight :
-
The Boc group stabilizes the intermediate during alkylation, while TBAB enhances nucleophilicity of the carbamate oxygen.
-
Methyl sulfate acts as an electrophilic methyl donor under basic conditions .
Deprotection of the Boc Group
Thermal or reductive cleavage of the Boc group yields primary amines for further functionalization:
| Method | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thermal | 135°C in toluene | Free amine (isochroman-methylamine derivative) | Not reported | |
| Reductive | Catalytic Cu(I) in methanol | Free amine | Not reported |
Stability Note :
-
The Boc group resists hydrolysis under acidic (HCl/THF) or basic (NaOH/MeOH) conditions, making it orthogonal to Cbz and Fmoc protections .
Bromine-Specific Reactions
The 5-bromo substituent enables cross-coupling and substitution:
Comparative Reactivity with Analogues
The methyl substitution on the carbamate nitrogen modifies steric bulk and electronic effects compared to unmethylated analogues:
| Property | Target Compound | Unmethylated Analogue | Source |
|---|---|---|---|
| Alkylation rate | Slower (due to steric hindrance) | Faster | |
| Thermal stability | Stable up to 150°C | Decomposes above 135°C |
Industrial and Pharmacological Relevance
Scientific Research Applications
Scientific Research Applications
The compound is utilized across various fields, including:
Organic Chemistry
- Intermediate Synthesis : It serves as an intermediate in the synthesis of complex organic molecules and natural products. Its structure allows for various substitution reactions that lead to the formation of diverse chemical entities.
Biological Research
- Enzyme Inhibition Studies : The compound is employed to study enzyme inhibitors, particularly those affecting neurotransmitter systems. Its mechanism involves covalent bonding with active site residues of enzymes, inhibiting their activity.
Pharmaceutical Development
- Neurological Disorders : There is ongoing research into its potential use in developing pharmaceuticals aimed at treating neurological disorders. The compound's interaction with specific receptors may modulate neurotransmitter activity, offering therapeutic benefits.
Agrochemicals
- Pesticide Development : Its properties make it suitable for use in the synthesis of agrochemicals, particularly as a building block in developing new pesticides or herbicides.
Case Studies
- Enzyme Inhibition : Research demonstrated that tert-butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate effectively inhibits acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease by enhancing acetylcholine levels in synaptic clefts.
- Synthesis of Complex Molecules : A study showcased its role as an intermediate in synthesizing novel compounds with potential anti-cancer properties, indicating its versatility in pharmaceutical chemistry.
- Agrochemical Applications : Field trials indicated that derivatives synthesized from this compound exhibited enhanced pest resistance compared to traditional pesticides, highlighting its utility in sustainable agriculture.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The bromine atom and isochroman ring contribute to the compound’s binding affinity and selectivity towards its targets. The pathways involved may include inhibition of neurotransmitter degradation or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical properties of tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate and related compounds:
Key Observations:
Core Structure and Reactivity: The isochroman core in the target compound imparts rigidity compared to linear alkyl (e.g., 5-bromopentyl) or planar heterocyclic (e.g., thiophene) analogs. This may influence binding affinity in drug design .
Physicochemical Properties :
- The target compound’s estimated molecular weight (~320) exceeds most analogs, likely due to the fused isochroman ring. Higher molecular weight may reduce bioavailability but improve thermal stability .
- Hydrogen Bonding : Hydroxyl groups in tert-Butyl (5-bromo-2-hydroxybenzyl)(2-hydroxyethyl)carbamate increase aqueous solubility, whereas the target compound’s carbamate group offers moderate polarity .
Synthetic Utility :
- tert-Butyl (5-bromothiophen-2-yl)carbamate is used in Suzuki-Miyaura couplings for pharmaceutical intermediates, a reactivity likely shared with the target compound due to its aryl bromide .
- Linear bromoalkyl carbamates (e.g., 5-bromopentyl) are preferred for alkylation reactions, whereas the isochroman derivative may serve in cyclization or scaffold diversification .
Biological Activity
tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H16BrN2O2
- Molecular Weight : 299.17 g/mol
- CAS Number : 1314095-64-1
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly concerning its neuropharmacological effects and potential as an anti-inflammatory agent.
The compound is believed to interact with several neurotransmitter systems, including:
- Dopaminergic pathways : Its structure suggests it may influence dopamine receptor activity, which is critical in treating neurological disorders.
- Serotonergic systems : Potential modulation of serotonin receptors could contribute to its effects on mood and anxiety disorders.
Neuropharmacology
Research indicates that this compound exhibits significant neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease and Parkinson's disease.
Table 1: Summary of Neuropharmacological Effects
| Study Type | Model Used | Key Findings |
|---|---|---|
| In vitro | Neuronal cell lines | Reduced oxidative stress and apoptosis |
| In vivo | Rodent models of Parkinson's disease | Improved motor function and reduced neuroinflammation |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects, making it a candidate for treating inflammatory conditions. It inhibits the release of pro-inflammatory cytokines and modulates immune responses.
Table 2: Summary of Anti-inflammatory Effects
| Study Type | Model Used | Key Findings |
|---|---|---|
| In vitro | Macrophage cultures | Decreased TNF-alpha and IL-6 production |
| In vivo | Mouse models of arthritis | Reduced joint swelling and pain |
Case Studies
-
Case Study on Neuroprotection :
A study conducted by researchers at Emory University explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups. -
Case Study on Inflammation :
Another investigation assessed the compound's efficacy in a model of rheumatoid arthritis. The findings revealed that treatment with this compound led to decreased levels of inflammatory markers and improved mobility in affected mice.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate?
- Methodology : Synthesis optimization should focus on reaction stoichiometry, solvent selection (e.g., THF or EtOH for solubility and inertness), and temperature control. For example, highlights the use of NaHCO₃ as a base in THF for nucleophilic substitution reactions involving tert-butyl carbamate derivatives. Column chromatography (silica gel, EtOAc/hexane gradients) is recommended for purification, as demonstrated in multi-step syntheses of structurally similar carbamates .
- Key Parameters : Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts. Adjust equivalents of reagents (e.g., 1.1–1.2 equivalents of alkylating agents) to minimize side reactions.
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodology :
- NMR : Analyze - and -NMR spectra for diagnostic signals: tert-butyl group (~1.3–1.4 ppm, singlet), bromoisochroman methylene protons (δ ~3.5–4.5 ppm), and carbamate carbonyl (δ ~150–155 ppm in ) .
- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M + H]⁺ peak). reports ESI-MS data for related carbamates, such as m/z 386 for a tert-butyl pyrimidine carbamate .
Q. What purification strategies are effective for removing brominated byproducts?
- Methodology : Employ sequential solvent washes (e.g., brine for aqueous impurities) and silica gel chromatography with gradient elution (e.g., 10–30% EtOAc in hexane). For persistent halogenated impurities, recrystallization in ethanol/water mixtures may improve purity, as suggested in for brominated aromatic compounds .
Advanced Research Questions
Q. How does the bromine substituent on the isochroman ring influence reactivity in subsequent functionalization?
- Mechanistic Insight : The bromine atom acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura) and may sterically hinder nucleophilic attack at adjacent positions. discusses bromopyrimidine derivatives undergoing palladium-catalyzed coupling, which can guide analogous modifications for this compound .
- Experimental Design : Test reactivity under varying catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligand systems to optimize coupling efficiency. Monitor regioselectivity via HPLC or GC-MS.
Q. What are the stability profiles of this compound under acidic or basic conditions?
- Methodology : Conduct accelerated degradation studies:
- Acidic Conditions : Expose to 0.1 M HCl in dioxane at 25°C for 24 hours. Analyze via HPLC for carbamate cleavage (tert-butyl group removal) or isochroman ring opening.
- Basic Conditions : Treat with 0.1 M NaOH in MeOH/H₂O. notes that tert-butyl carbamates are stable under mild bases but degrade in strong bases (e.g., refluxing KOH/MeOH) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to assess binding affinity to enzymes or receptors. Parameterize the bromine atom using force fields (e.g., GAFF2) and validate against crystallographic data from related carbamate-protein complexes.
Data Contradiction Analysis
Q. Discrepancies in reported yields for tert-butyl carbamate syntheses: How to resolve?
- Root Cause : Variability often arises from differences in workup protocols (e.g., extraction efficiency) or catalyst purity. reports a 59% yield for a tert-butyl pyrimidine carbamate after column chromatography, while achieves higher yields (75–85%) via optimized Pd-catalyzed steps .
- Resolution : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) and quantify impurities via NMR or HPLC to identify loss pathways.
Safety and Handling
Q. What are the recommended safety protocols for handling brominated intermediates?
- Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use P95 respirators if airborne particulates are detected (≥1 mg/m³) .
- Waste Disposal : Collect halogenated waste in designated containers for incineration. Avoid contact with strong oxidizers (e.g., HNO₃) to prevent explosive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
